Ethyl 1-ethyl-4-[(3-methoxyphenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 1-ethyl-4-[(3-methoxyphenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound with a pyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-ethyl-4-[(3-methoxyphenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylpyrrole with ethyl chloroformate to form the ethyl ester intermediate. This intermediate is then reacted with 3-methoxyphenyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-4-[(3-methoxyphenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-ethyl-4-[(3-methoxyphenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic electronic materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl 1-ethyl-4-[(3-methoxyphenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-3-methoxycinnamate: Another ester compound with similar structural features.
1-(4-Methoxyphenyl)-3,5-Dimethyl-1H-Pyrazole-4-Carboxylic Acid Ethyl Ester: Shares the ethyl ester and methoxyphenyl groups.
Uniqueness
Ethyl 1-ethyl-4-[(3-methoxyphenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups and the pyrrole core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H24N2O4 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 1-ethyl-4-[(3-methoxyphenyl)carbamoyl]-3,5-dimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C19H24N2O4/c1-6-21-13(4)16(12(3)17(21)19(23)25-7-2)18(22)20-14-9-8-10-15(11-14)24-5/h8-11H,6-7H2,1-5H3,(H,20,22) |
InChI Key |
QMFLPFHLOIXMJK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)NC2=CC(=CC=C2)OC)C |
Origin of Product |
United States |
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